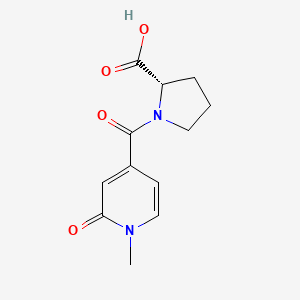

(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid

Description

Propriétés

IUPAC Name |

(2S)-1-(1-methyl-2-oxopyridine-4-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-13-6-4-8(7-10(13)15)11(16)14-5-2-3-9(14)12(17)18/h4,6-7,9H,2-3,5H2,1H3,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTPZRKQLBBTRE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC(=CC1=O)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid, with the CAS number 1309019-70-2, is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | (2S)-1-(1-methyl-2-oxopyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |

| PubChem CID | 71685605 |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The methodology often includes the reaction of 1-methyl-2-oxo-pyridine derivatives with appropriate carboxylic acids under controlled conditions to yield the desired product.

Anticancer Activity

Research indicates that derivatives of pyrrolidine and dihydropyridine compounds exhibit significant anticancer properties. In a study evaluating various compounds, it was found that certain structural modifications can enhance anticancer activity against A549 human lung adenocarcinoma cells. For example, substituents such as 4-chlorophenyl and 4-bromophenyl were noted to improve efficacy by reducing cell viability significantly (to 64% and 61%, respectively) compared to untreated controls .

The compound has shown weak anticancer activity in preliminary assays, leading to a post-treatment viability of 78–86% when tested at a concentration of 100 µM . Further investigations are necessary to explore its potential as a lead compound for more potent derivatives.

Antimicrobial Activity

The antimicrobial properties of related compounds have been investigated against multidrug-resistant pathogens. Compounds similar to this compound have demonstrated varying degrees of activity against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Anticancer Efficacy : In a comparative study, several pyrrolidine derivatives were screened for their cytotoxic effects on A549 cells. The results indicated that while some compounds showed promising activity, this compound exhibited only moderate effects, suggesting that further modifications could enhance its therapeutic potential .

- Antimicrobial Screening : Another study assessed the antimicrobial effectiveness of various pyrrolidine derivatives against resistant strains. The findings revealed that while some derivatives were effective against Pseudomonas aeruginosa, this compound's activity was less pronounced, indicating a need for structural optimization for improved efficacy .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound’s key structural features include:

- A pyrrolidine ring with a carboxylic acid group at C2.

- A 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl group at N1.

Table 1: Structural Comparison with Analogs

*Molecular formulas are estimated based on structural analysis.

Key Observations :

- The target compound’s dihydropyridinone group distinguishes it from the pyrrolidinone in 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

- The bicyclic β-lactam in the compound from introduces antibiotic activity, a feature absent in the target compound due to its lack of a β-lactam ring .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

*LogP values are estimated using fragment-based methods.

Key Observations :

- The dihydropyridinone group in the target compound may reduce aqueous solubility compared to 1-methyl-5-oxopyrrolidine-3-carboxylic acid due to reduced polarity .

- Bulky aromatic substituents in ’s compound lower solubility but increase lipophilicity, favoring membrane permeability .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid typically involves:

- Construction of the 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment.

- Preparation or procurement of the (2S)-pyrrolidine-2-carboxylic acid (L-proline) derivative.

- Coupling of the pyrrolidine nitrogen to the pyridone carbonyl group to form the amide bond.

This approach ensures the maintenance of stereochemistry at the pyrrolidine ring and the integrity of the pyridone moiety.

Preparation of the 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Fragment

The 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid moiety can be synthesized via heterocyclization reactions involving Meldrum’s acid derivatives and cyano(thio)acetamide, as reported in recent research:

- The key step involves the heterocyclization of an aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide in ethanol.

- The reaction proceeds over 24 hours, followed by acidification to pH 5 with concentrated hydrochloric acid, leading to precipitation of the pyridone derivative.

- Yields for similar pyridone carboxylic acid derivatives range from 68% to 74%, indicating efficient synthesis under mild conditions.

This method allows for regioselective formation of the 2-oxo-1,2-dihydropyridine ring with a carboxylic acid substituent at the 4-position, suitable for further coupling reactions.

Preparation of the Pyrrolidine-2-carboxylic Acid Derivative

The pyrrolidine-2-carboxylic acid portion corresponds to L-proline or its derivatives. The (2S)-configuration is critical for biological activity and is typically maintained by starting from commercially available L-proline or protected proline derivatives.

- Protecting groups such as tert-butoxycarbonyl (Boc) are commonly employed to mask the amine functionality during coupling reactions.

- The carboxylic acid group can be activated or converted to esters to facilitate amide bond formation.

Patent literature describes methods to prepare pyrrolidine-2-carboxylic acid derivatives with various protecting groups to improve coupling efficiency and stereochemical control.

Coupling Reaction to Form the Target Compound

The formation of the amide bond between the pyrrolidine nitrogen and the 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl group is typically achieved via standard peptide coupling techniques:

- Activation of the carboxylic acid group on the pyridone fragment using coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

- Reaction with the free amine of the (2S)-pyrrolidine-2-carboxylic acid or its derivative under controlled conditions.

- The reaction is conducted in solvents like dichloromethane or dimethylformamide at ambient or slightly elevated temperatures.

- Purification by crystallization or chromatography yields the desired amide product.

This approach preserves the stereochemistry at the pyrrolidine ring and the integrity of the pyridone moiety.

Summary Table of Preparation Steps

Detailed Research Findings and Notes

- The heterocyclization method for the pyridone ring is robust and adaptable to various substituents, allowing for structural analog synthesis.

- The use of Meldrum’s acid derivatives is advantageous due to their versatility and ease of modification.

- The stereoselective coupling ensures that the (2S) configuration of the pyrrolidine ring remains intact, which is crucial for biological activity.

- Patent EP3015456A1 details the preparation of pyrrolidine-2-carboxylic acid derivatives with various protecting groups and coupling strategies, providing a practical synthetic route for this compound class.

- Safety data for the final compound is limited, and standard precautions for handling heterocyclic amides and carboxylic acids should be followed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via a multi-step coupling strategy. For example:

Pyrrolidine core preparation : (2S)-pyrrolidine-2-carboxylic acid derivatives are synthesized using chiral resolution or asymmetric catalysis.

Dihydropyridine coupling : The 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl moiety is introduced via amide bond formation using coupling reagents like HATU or DCC in anhydrous DMF .

Protection/Deprotection : Protecting groups (e.g., Fmoc, tert-butoxycarbonyl) are employed to prevent side reactions during coupling .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure intermediates are free of racemization.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry and purity (e.g., coupling constants for chiral centers, absence of rotamers) .

- HPLC : Chiral HPLC using polysaccharide columns (e.g., Chiralpak AD-H) verifies enantiomeric excess ≥98% .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, single crystals are grown in aprotic solvents .

Q. How should researchers handle solubility and stability challenges with this compound?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent), followed by aqueous buffers (pH 4–7). Poor solubility in water may require co-solvents (e.g., 10% PEG-400) .

- Stability :

- Store at –20°C under nitrogen to prevent hydrolysis of the dihydropyridine ring.

- Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation .

Advanced Research Questions

Q. How can coupling efficiency between pyrrolidine and dihydropyridine moieties be optimized?

- Methodological Answer :

- Reagent Selection : Use HATU over EDCl for higher yields in sterically hindered couplings .

- Temperature Control : Perform reactions at 0–4°C to minimize epimerization .

- Protecting Groups : Tert-butoxycarbonyl (Boc) groups reduce side reactions compared to Fmoc in acidic conditions .

- Example Data :

| Coupling Reagent | Yield (%) | Purity (%) |

|---|---|---|

| HATU | 85 | 98 |

| EDCl | 62 | 90 |

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Impurity Analysis : Use preparative HPLC to isolate minor impurities; compare with synthetic byproducts (e.g., diastereomers) .

- Dynamic Effects : Variable-temperature NMR (25–60°C) identifies conformational exchange broadening signals .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR shifts for proposed structures .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Batch Variability : Quantify trace impurities (e.g., residual solvents via GC-MS) that may inhibit/enhance activity .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer compositions (e.g., divalent cations affecting binding) .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., methyl vs. ethyl substitutions) to isolate critical pharmacophores .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding poses .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Free Energy Calculations : MM-PBSA/GBSA estimates binding affinities, correlating with experimental IC50 values .

Q. How do structural modifications influence the compound’s metabolic stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.